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Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer
immunotherapy, largely due to a dense infiltration of immunosuppressive cell populations.
Among these, tumor-infiltrating regulatory T cells (tiTregs) are critical mediators of immune
evasion. Recent transcriptomic studies have identified C-C Motif Chemokine Receptor 8
(CCRS8) as a protein highly and selectively expressed on the surface of the most activated and
suppressive tiTregs, with minimal expression in peripheral tissues.[1][2][3][4] This differential
expression profile has positioned CCR8 as a premier target for next-generation immuno-
oncology therapies. This technical guide provides a comprehensive overview of the molecular
biology of CCRS, its functional role in the TME, the signaling pathways it governs, and the
current landscape of therapeutic strategies designed to disrupt its function. We will delve into
key preclinical data, relevant experimental protocols, and the rationale behind targeting CCR8
to deplete tiTregs and reinvigorate anti-tumor immunity.

The CCR8-CCL1 Axis: Molecular Components

CCRS, also known as CDw198, is a seven-transmembrane G protein-coupled receptor (GPCR)
that belongs to the C-C chemokine receptor family.[1][5] Its expression is associated with
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various immune cells, including Th2 cells, monocytes, NK cells, and, most notably for oncology,
regulatory T cells.[1][6]

There are four known chemokine ligands for human CCR8: CCL1, CCL8, CCL16, and CCL18.
[1] However, CCL1 is considered the primary and exclusive high-affinity ligand for CCR8.[1][5]
[7] Within the TME, CCL1 is secreted by various cells, including tumor-associated
macrophages and cancer-associated fibroblasts, playing a pivotal role in recruiting CCR8-
expressing cells.[5][8]

CCRS8 Expression: A Marker of Highly Suppressive
Tumor-Infiltrating Tregs

The therapeutic appeal of CCR8 stems from its highly specific expression pattern. While most
Treg-targeting therapies risk systemic immune-related adverse events due to the broad
expression of targets like CTLA-4 or CD25, CCR8 expression is predominantly restricted to
Tregs within the tumor microenvironment.[1][9]

e Tumor vs. Periphery: CCR8 is highly upregulated on FOXP3+ Tregs within tumor tissues
across a wide range of cancers, including breast, colorectal, non-small cell lung carcinoma
(NSCLC), and melanoma.[4][10][11] In contrast, Tregs in the peripheral blood, spleen, and
other lymphoid organs show significantly lower levels of CCR8 expression.[1][2]

» Activated Phenotype: The CCR8+ tiTreg population represents a highly activated and
suppressive subset.[2][11] Studies in human NSCLC tumors show that CCR8+ tiTregs have
significantly higher expression of activation markers like OX-40 compared to their CCR8-
counterparts.[4]

¢ Prognostic Significance: High infiltration of CCR8+ Tregs and elevated CCR8 gene
expression in the TME are correlated with a poor prognosis in multiple cancer types.[2][12]

Data Presentation

Table 1: Comparative Expression of CCR8 on Regulatory T cells (Tregs)
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Location
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Key Findings Source
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highly
activated and
. [1]6][11]
suppressive
Treg

subpopulation.

Peripheral Blood

CD4+FOXP3+
Tregs

Low / Minimal

Provides a
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window,
o [11[2]
minimizing
systemic Treg

depletion.

Spleen / Lymph
Nodes

CD4+FOXP3+
Tregs

Low

Similar to
peripheral blood,
expression is

. [1][6]
substantially
lower than in

tumors.

| Human NSCLC Tumors | CD4+CD127-CD25+ Tregs | ~40% of tiTregs are CCR8+ | CCR8+
tiTregs show higher levels of the activation marker OX-40. |[4] |

Table 2: CCR8 Upregulation in Various Human Cancers (Tumor vs. Normal Tissue)
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CCRS8 Expression

Correlation with

Cancer Type Source
Status FOXP3
Breast Invasive Significantly Strong Positive [10]
Carcinoma (BRCA) Upregulated Correlation
Colon _— iy
) Significantly Strong Positive
Adenocarcinoma ] [10]
Upregulated Correlation
(COAD)
Head and Neck o N
Significantly Strong Positive
Squamous Cell ) [10]
) Upregulated Correlation
Carcinoma (HNSC)
Non-Small Cell Lung Significantly Strong Positive 4]
Carcinoma (NSCLC) Upregulated Correlation
Significantly Strong Positive
Melanoma ) [4]
Upregulated Correlation
Liver Hepatocellular Significantly Strong Positive [13]
Carcinoma (LIHC) Upregulated Correlation
Stomach o -
) Significantly Strong Positive
Adenocarcinoma [10]

(STAD)

Upregulated

Correlation

| Muscle-Invasive Bladder Cancer (MIBC) | Significantly Upregulated | Strong Positive
Correlation |[12] |

Functional Role and Signaling Pathways in the TME

CCRS8 is not merely a marker; it plays a functional role in orchestrating the immunosuppressive
landscape of the TME. Its functions include Treg recruitment, retention, and the potentiation of
their suppressive capabilities.

The CCL1-CCRS Signaling Pathway

The binding of CCL1 to CCR8 on Tregs activates a Gai-protein-dependent signaling cascade.
[14] A key downstream effector is the Signal Transducer and Activator of Transcription 3
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(STAT3).[15][16][17] This interaction initiates a transcriptional program that enhances the
suppressive phenotype of the Treg cell.

o STAT3-Dependent Potentiation: The CCL1-CCRS interaction induces STAT3-dependent
upregulation of key molecules associated with Treg function, including the master
transcription factor FOXP3, the ectonucleotidase CD39 (which converts ATP to
immunosuppressive adenosine), IL-10, and Granzyme B.[7][15][16]

o Autocrine Loop: Evidence suggests a self-feeding mechanism where CCL1 produced by
Tregs can upregulate CCR8 expression on the same cells, creating a positive feedback loop
that sustains their suppressive potential at the tumor site.[15][16]

o Treg Stability: In bladder cancer models, the CCR8-STAT3 axis has been shown to
upregulate transcription factors FOXO1 and c-MAF, which are critical for maintaining Treg
stability and function.[12]
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CCRS8 Signaling Pathway in Tumor-Infiltrating Tregs
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A diagram of the CCRS8 signaling cascade in regulatory T cells.
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The Role of CCR8 in Treg Accumulation: A Point of
Discussion

While the CCL1-CCRS8 axis is a potent chemoattractant system, its necessity for the
accumulation of Tregs within tumors is debated. Studies using Ccr8 knockout mice
demonstrated that while CCR8 marks highly suppressive Tregs, its absence did not prevent
Treg accumulation in MC38 colorectal and B16 melanoma tumors.[6][18] This pivotal finding
suggests that the primary therapeutic benefit of anti-CCR8 antibodies may not come from
blocking migration (blockade) but from eliminating the existing CCR8+ Treg population
(depletion).[6][18]

CCRS8 as a Therapeutic Target

Targeting CCRS8 offers a strategy to selectively eliminate the most suppressive immune cells in
the TME, thereby shifting the balance toward an effective anti-tumor response.[10][19]

Therapeutic Strategies

The leading strategy involves monoclonal antibodies designed for enhanced Antibody-
Dependent Cellular Cytotoxicity (ADCC).[20] By engineering the Fc region of the antibody (e.g.,
afucosylation), its affinity for Fcy receptors on effector cells like NK cells is increased, leading to
potent and specific lysis of CCR8-expressing tiTregs.[21][22]

e ADCC-Enhanced Antibodies: Preclinical studies show that ADCC-prone anti-CCR8
antibodies effectively deplete tiTregs, reduce tumor growth, and synergize with anti-PD-1
therapy.[5][11][23] In contrast, antibodies designed only to block CCR8 signaling without
ADCC capability did not impact tumor growth.[11]

o Combination Therapy: The depletion of immunosuppressive tiTregs via anti-CCR8 therapy
can remodel the TME, making it more susceptible to checkpoint inhibitors. Mechanistically,
depleting CCR8+ Tregs can increase IL-12 secretion from dendritic cells, which in turn
promotes the cytotoxic activity of CD8+ T cells, creating a powerful synergy with PD-1
blockade.[24]

Preclinical and Clinical Landscape
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Numerous pharmaceutical companies are advancing anti-CCR8 antibodies through

development, underscoring the high potential of this target.

Table 3: Summary of Key Preclinical Findings for Anti-CCR8 Therapy

Study Focus Animal Model Intervention Key Outcome Source
ADCC-prone
Ab reduced
ADCC-prone
] LLC-OVA, tumor growth
Depletion vs. vs. ADCC-
MC38 (Lung, . . and depleted [11]
Blockade deficient anti- .
Colon) tiTregs;
CCRS8 Nb-Fc )
blocking Ab
had no effect.
Combination
thera
) Anti-mouse i )
Synergy with promoted anti-
) MC38 (Colon) CCR8 mlgG2a [23]
Anti-PD-1 _ tumor responses
+/- anti-PD-1 )
ina PD-1
resistant model.
Depleted tiTregs,
increased pro-
) hCCR8 Knock-in  SRF114 (human inflammatory
TME Remodeling [22]

Mice (Colon)

anti-CCR8 Ab)

cytokines, and
drove CD8+ T

cell proliferation.

| Genetic Knockout | MC38, B16 (Colon, Melanoma) | Ccr8 -/- mice | Tumor growth was

unaffected by CCRS8 loss, suggesting depletion is the key therapeutic mechanism. |[6][18] |

Table 4: Selected Anti-CCR8 Agents in Clinical Development
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Agent Company Mechanism Phase Source
. Monoclonal
Bristol Myers .
BMS-986340 ) Antibody Phase 1/2 [20][25]
Squibb .
(Depleting)
Monoclonal
GS-1811 (JTX- _ _ _
1811) Gilead Sciences Antibody Phase 1 [20][25][26]
(Depleting)
Monoclonal
CHS-114 Coherus )
o Antibody Phase 1/2 [20][22][26]
(SRF114) BioSciences )
(Depleting)
Genentech/Roch  Afucosylated Preclinical/Phase
RO7502175 _ [21]
e Antibody (ADCC) 1
Phase 1/2
LaNova Monoclonal )
LM-108 o ) (Terminated/New  [26]
Medicines Antibody

Studies Started)

| AMG 355 (FPA157) | Amgen | Monoclonal Antibody | Phase 1 |[26] |

Key Experimental Protocols & Workflows
Protocol: Flow Cytometric Analysis of CCR8+ Tregs in
Tumors

This protocol outlines the identification and quantification of CCR8+ Tregs from dissociated

tumor tissue.

o Tumor Dissociation: Excise tumors from mice and mechanically mince them. Digest tissue
using a tumor dissociation kit (e.g., Miltenyi Biotec) containing collagenase and DNase for
30-45 minutes at 37°C.

» Cell Filtration: Pass the digested tissue through a 70 um cell strainer to obtain a single-cell
suspension.
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» Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to
remove red blood cells.

e Surface Staining: Resuspend cells in FACS buffer (PBS + 2% FBS). Stain with a viability dye
(e.g., Zombie Aqua) to exclude dead cells. Incubate with a cocktail of fluorescently
conjugated antibodies for 30 minutes on ice. A typical panel includes:

[¢]

T Cell Markers: Anti-CD45, Anti-CD3, Anti-CD4, Anti-CD8

[e]

Treg Markers: Anti-CD25, Anti-CD127 (low expression on Tregs)

o

Target Receptor: Anti-CCRS8 (e.g., CCR8-BV421)[23]

[¢]

Activation/Checkpoint Markers: Anti-OX-40, Anti-PD-1, Anti-CTLA-4

o Fixation and Permeabilization: Wash the cells, then fix and permeabilize using a
FOXP3/Transcription Factor staining buffer set according to the manufacturer's protocol.

e Intracellular Staining: Incubate the permeabilized cells with an anti-FOXP3 antibody for at
least 60-90 minutes on ice.[23]

o Data Acquisition: Wash the cells and acquire data on a multicolor flow cytometer.

o Gating Strategy: Sequentially gate on: Lymphocytes -> Singlets -> Live Cells -> CD45+ ->
CD3+ -> CD4+ -> CD25+ / FOXP3+ to identify Tregs. Within the Treg population, quantify
the percentage and Mean Fluorescence Intensity (MFI) of CCR8+ cells.

Workflow: Evaluating Anti-CCR8 Therapy in a Syngeneic
Mouse Model
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1. Tumor Implantation
Syngeneic cells (e.g., MC38)
subcutaneously into C57BL/6 mice.

:

2. Tumor Growth
Allow tumors to establish
(e.g., 50-100 mm3).

3. Randomization
Group mice into cohorts:
- Vehicle Control
- Anti-CCR8 Ab
- Anti-PD-1 Ab
- Combination Therapy

:

4. Treatment Administration
Administer agents via IP injection
(e.g., 2-3 times per week).

;

5. In-Life Monitoring
Measure tumor volume with calipers.
Monitor body weight and health status.

No

Endpoint Criteria Met?

6. Euthanasia & Tissue Harvest
Collect tumors, spleens,
and draining lymph nodes.

7. Downstream Analysis

kFlow Cytometry | RNA Sequencing | ImmunohistochemistrU

Click to download full resolution via product page

Workflow for preclinical assessment of anti-CCR8 immunotherapies.
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Conclusion and Future Directions

CCR8 has emerged as a highly compelling, tumor-specific target for cancer immunotherapy.[3]
[9] Its restricted expression on the most suppressive subset of tumor-infiltrating Tregs provides
a clear rationale for developing therapies that can selectively deplete these cells while sparing
the peripheral Treg population essential for immune homeostasis.[13] Preclinical data strongly
support a therapeutic strategy based on ADCC-mediated depletion, which has demonstrated
robust monotherapy activity and synergy with checkpoint inhibitors.[11][22][23]

Future research will focus on optimizing dosing and combination strategies in clinical trials,
identifying biomarkers to select patients most likely to respond, and exploring potential
mechanisms of resistance. The development of CCR8-targeting agents represents a significant
step forward in precisely targeting the key drivers of immunosuppression within the tumor
microenvironment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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